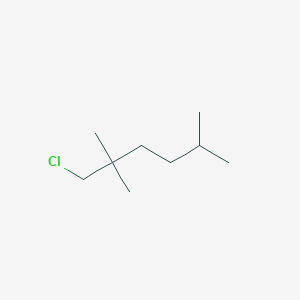![molecular formula C9H17NO3 B13172013 2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal](/img/structure/B13172013.png)
2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal is a chemical compound with the molecular formula C9H17NO3 and a molecular weight of 187.24 g/mol . This compound is used primarily for research purposes and has various applications in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of oxan-3-yl derivatives and aminomethyl groups, which are reacted in the presence of catalysts and solvents to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to achieve the desired quality .
Análisis De Reacciones Químicas
Types of Reactions
2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and active pharmaceutical ingredients
Mecanismo De Acción
The mechanism of action of 2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating biochemical reactions and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-{[3-(Aminomethyl)oxan-3-yl]oxy}propanamide: Similar in structure but differs in functional groups and reactivity.
N-Phenylhydroxylamine: Shares some chemical properties but has different applications and reactivity.
Uniqueness
2-[3-(Aminomethyl)oxan-3-yl]-2-hydroxypropanal is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and applications. Its versatility and reactivity make it valuable in research and industrial settings .
Propiedades
Fórmula molecular |
C9H17NO3 |
|---|---|
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
2-[3-(aminomethyl)oxan-3-yl]-2-hydroxypropanal |
InChI |
InChI=1S/C9H17NO3/c1-8(12,6-11)9(5-10)3-2-4-13-7-9/h6,12H,2-5,7,10H2,1H3 |
Clave InChI |
PRONYBGQMRWYOL-UHFFFAOYSA-N |
SMILES canónico |
CC(C=O)(C1(CCCOC1)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



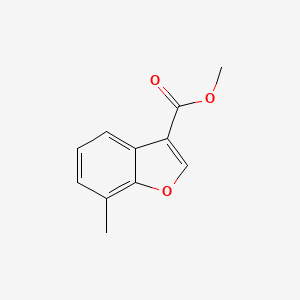
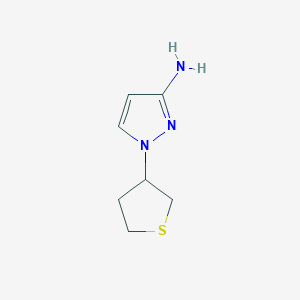
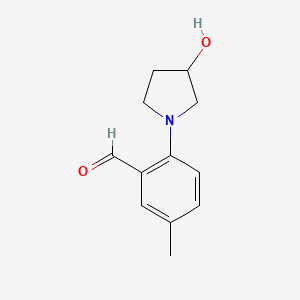
![3-(Bicyclo[3.1.0]hexan-3-YL)prop-2-ynoic acid](/img/structure/B13171971.png)

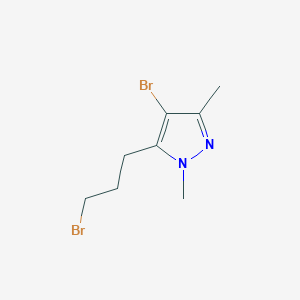

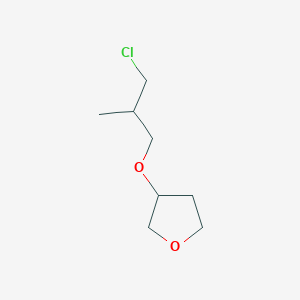
![Ethyl 3-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]propanoate](/img/structure/B13172016.png)

![1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-sulfonamide](/img/structure/B13172027.png)

